Di-tert-butyl N,N'-diacetyl-D-cystinate
CAS No.: 1079950-07-4
Cat. No.: VC0132193
Molecular Formula: C18H32N2O6S2
Molecular Weight: 436.582
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1079950-07-4 |
|---|---|
| Molecular Formula | C18H32N2O6S2 |
| Molecular Weight | 436.582 |
| IUPAC Name | tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
| Standard InChI | InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m1/s1 |
| Standard InChI Key | CJMDURFWZHENFZ-ZIAGYGMSSA-N |
| SMILES | CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Structure
Di-tert-butyl N,N'-diacetyl-D-cystinate features a disulfide bond connecting two molecules of N-acetyl-D-cysteine, each bearing tert-butyl ester groups at their carboxylic acid functionalities . The compound's IUPAC name is tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate . This nomenclature reflects the stereochemical configuration (S) of the cysteine residues and the protective tert-butyl ester groups.
The SMILES representation of the molecule is:
This notation provides insights into the connectivity and functional groups present in the molecule.
Stereochemistry
The stereochemical configuration of Di-tert-butyl N,N'-diacetyl-D-cystinate is crucial for its biological activity and chemical reactivity. Both cysteine residues adopt an -configuration, which aligns with their natural occurrence in biological systems. This configuration ensures compatibility with enzymatic processes that recognize specific stereoisomers.
Physical Properties
The compound exhibits the following physical properties:
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Appearance: Typically available as a crystalline solid or powder.
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Solubility: Soluble in organic solvents such as tetrahydrofuran (THF), acetone, and dichloromethane due to the presence of hydrophobic tert-butyl groups.
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Melting Point: Data on melting point is limited but expected to be above ambient temperature due to its esterified structure.
Chemical Properties and Reactivity
Functional Groups
Di-tert-butyl N,N'-diacetyl-D-cystinate contains several key functional groups:
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Disulfide Bond: The central feature connecting two cysteine residues, imparting redox activity.
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Acetamido Groups: These groups enhance stability and reduce reactivity by protecting amino functionalities.
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Tert-butyl Esters: These bulky groups serve as protective moieties for carboxylic acids, preventing undesired reactions during synthesis.
Stability and Decomposition
The compound is stable under ambient conditions but may decompose under acidic or basic conditions that hydrolyze ester bonds or cleave disulfide linkages . The tert-butyl esters can be selectively removed using trifluoroacetic acid or similar reagents, enabling further functionalization.
Reactivity Profile
Di-tert-butyl N,N'-diacetyl-D-cystinate demonstrates reactivity typical of disulfides:
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Redox Activity: The disulfide bond can undergo reduction to yield free thiols or oxidation to form higher-order sulfur compounds.
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Hydrolysis: Ester bonds are susceptible to hydrolysis under acidic or enzymatic conditions, releasing free carboxylic acids.
Applications in Organic Synthesis
Role as a Protected Cysteine Derivative
In peptide synthesis, Di-tert-butyl N,N'-diacetyl-D-cystinate serves as a protected form of cysteine, allowing selective manipulation of functional groups without interfering with the thiol group . The tert-butyl esters prevent premature reactions at carboxylic acid sites.
Precursor for Biochemical Studies
The compound acts as a precursor for studying disulfide bond formation and cleavage in proteins. Its stable disulfide bond mimics natural disulfides found in biological systems, making it valuable for modeling redox processes.
Use in Drug Development
Di-tert-butyl N,N'-diacetyl-D-cystinate is explored for its potential in drug development, particularly in designing cysteine-based inhibitors or modulators of enzymatic activity.
Synthetic Methods
General Synthetic Route
The synthesis of Di-tert-butyl N,N'-diacetyl-D-cystinate involves:
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Protection of cysteine's amino group using acetylation.
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Formation of the disulfide bond through oxidative coupling.
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Esterification of carboxylic acids with tert-butanol under acidic conditions or using reagents like di-tert-butyl dicarbonate .
Reaction Conditions
Optimal conditions include:
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Use of organic solvents such as THF or dichloromethane.
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Controlled temperature ranges (0–40°C for esterification).
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Catalysts like DABCO or crown ethers to enhance reaction efficiency .
Biological Implications
Redox Biology
Disulfides like Di-tert-butyl N,N'-diacetyl-D-cystinate play critical roles in redox biology by mediating electron transfer processes in proteins . This compound serves as a model for studying these mechanisms.
Enzymatic Interactions
The protected nature of this compound allows selective interaction with enzymes that target specific functional groups while leaving others intact.
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